![molecular formula C6H10F3NO B1444202 [1-(2,2,2-トリフルオロエチル)アゼチジン-3-イル]メタノール CAS No. 1498106-29-8](/img/structure/B1444202.png)

[1-(2,2,2-トリフルオロエチル)アゼチジン-3-イル]メタノール

概要

説明

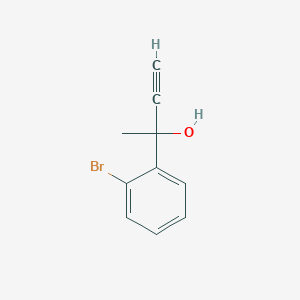

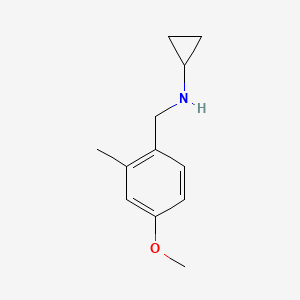

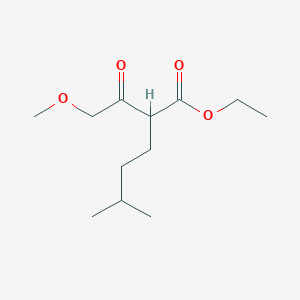

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound features a trifluoroethyl group attached to an azetidine ring, which is further connected to a methanol group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

科学的研究の応用

Chemistry

In chemistry, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new biochemical assays .

Medicine

In medicine, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group imparts desirable properties such as increased thermal stability and resistance to chemical degradation, making it valuable in the manufacture of high-performance materials .

生化学分析

Biochemical Properties

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group and azetidinyl ring contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in enzyme activity, affecting overall metabolic flux and biochemical processes.

Cellular Effects

The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoroethyl group enhances its binding affinity to certain enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The azetidinyl ring structure also contributes to the compound’s ability to interact with various biomolecules, further modulating its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels and overall metabolic balance . Its interactions with key enzymes in metabolic pathways highlight its potential as a modulator of biochemical processes, making it a valuable tool for studying metabolism.

Transport and Distribution

The transport and distribution of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol within cells and tissues are critical for understanding its effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s efficacy and distribution, affecting its overall impact on cellular function.

Subcellular Localization

The subcellular localization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular distribution.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .

Industrial Production Methods

Industrial production methods for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .

化学反応の分析

Types of Reactions

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidine derivatives.

作用機序

The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

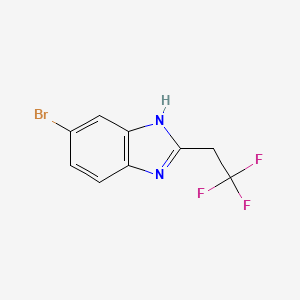

- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]amine

- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]acetate

- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]propionate

Uniqueness

Compared to similar compounds, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is unique due to the presence of the hydroxyl group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry .

特性

IUPAC Name |

[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVSAYYNXJADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)

![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)

![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)